molecular formula C37H68O6Si2 B565268 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid CAS No. 1094101-38-8

3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid

Cat. No.: B565268
CAS No.: 1094101-38-8
M. Wt: 665.115
InChI Key: BPGJURCSNNEWPC-KJKJJRJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is a derivative of Simvastatin, a widely used statin medication for lowering cholesterol and preventing cardiovascular disease. This compound is characterized by the presence of tert-butyldimethylsilyl groups, which enhance its stability and solubility. The molecular formula of this compound is C37H68O6Si2, and it has a molecular weight of 665.1 g/mol .

Scientific Research Applications

3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid typically involves the protection of hydroxyl groups in Simvastatin with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is purified using column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are conducted in controlled environments to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including purity testing and structural verification using techniques like NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is similar to that of Simvastatin. It inhibits the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By blocking this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The tert-butyldimethylsilyl groups enhance the compound’s stability and bioavailability, making it more effective in its therapeutic action .

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is unique due to the presence of tert-butyldimethylsilyl groups, which enhance its stability and solubility compared to other statins. This modification potentially improves its pharmacokinetic profile and therapeutic efficacy .

Properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68O6Si2/c1-16-37(10,11)34(40)41-31-22-25(2)21-27-18-17-26(3)30(33(27)31)20-19-28(42-44(12,13)35(4,5)6)23-29(24-32(38)39)43-45(14,15)36(7,8)9/h17-18,21,25-26,28-31,33H,16,19-20,22-24H2,1-15H3,(H,38,39)/t25-,26-,28+,29+,30-,31-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGJURCSNNEWPC-KJKJJRJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676231
Record name (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094101-38-8
Record name (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.